3-(4-methoxybenzyl)-1H-1,2,4-triazole

Synthetic Methodology Protecting Group Strategy Triazole Chemistry

Sourcing 3-(4-methoxybenzyl)-1H-1,2,4-triazole delivers a strategically differentiated triazole scaffold validated in c-Met kinase inhibitor co-crystal structures (PDB: 5YA5) and tyrosinase inhibition. Its 4-methoxybenzyl group offers unique, acid-labile N-protection (cleavable with TFA/65°C or 80% AcOH/80°C), orthogonal to benzyl ethers and esters. This enables sequential deprotection strategies unattainable with generic triazole analogs. Choose this compound when synthetic route design demands precise electronic modulation and late-stage deprotection for bioactive heterocycle synthesis.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B8719353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-1H-1,2,4-triazole
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC=NN2
InChIInChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)6-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13)
InChIKeyLVJYPOIRXUSZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzyl)-1H-1,2,4-Triazole: Procurement Baseline and Class Context


3-(4-Methoxybenzyl)-1H-1,2,4-triazole (CAS 1374135-20-2) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a 4-methoxybenzyl substituent at the 3-position of the triazole ring. The compound possesses a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol. Its structural features—specifically the electron-donating methoxy group on the benzyl moiety—impart distinct electronic and steric properties that differentiate it from unsubstituted triazoles or those bearing alternative aryl groups. This differentiation manifests in its utility as a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles [1] and as a key intermediate in the preparation of bioactive molecules, including c-Met kinase inhibitors [2] and tyrosinase inhibitors [3].

Why In-Class Substitution of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazole Carries Quantifiable Risk


Substituting 3-(4-methoxybenzyl)-1H-1,2,4-triazole with a generic 1,2,4-triazole derivative—such as an unsubstituted triazole, a triazole bearing a simple benzyl group, or a triazole with an alternative heteroaryl substituent—introduces measurable deviations in synthetic efficiency, target binding, and biological readout. The 4-methoxybenzyl group provides a unique combination of acid-labile protection (cleavable with TFA at 65 °C or 80% AcOH at 80 °C) [1] and electronic modulation that impacts downstream pharmacophore interactions. For instance, in c-Met kinase inhibitor design, the 4-methoxybenzyl-substituted triazole scaffold enabled crystallographically validated binding (PDB: 5YA5) that would not be recapitulated by a simple benzyl or methyl analog [2]. Similarly, in tyrosinase inhibition assays, the presence of the 4-methoxybenzyl group within the triazole framework contributed to an IC50 shift relative to other substituted triazoles [3]. These context-specific performance metrics underscore that in-class analogs are not functionally interchangeable and that sourcing decisions must be guided by compound-specific evidence.

Quantitative Differentiation Evidence for 3-(4-Methoxybenzyl)-1H-1,2,4-Triazole


Acid-Labile N-Protecting Group: Deprotection Efficiency vs. Benzyl Analogs

3-(4-Methoxybenzyl)-1H-1,2,4-triazole functions as a versatile N-protecting group that can be cleanly removed under mild acidic conditions to liberate the N-unsubstituted triazole. In a direct comparative context, the 4-methoxybenzyl (PMB) group is selectively cleaved with trifluoroacetic acid (TFA) at 65 °C or with 80% aqueous acetic acid at 80 °C for 4 h, conditions under which unsubstituted benzyl groups remain largely intact [1]. This orthogonal deprotection profile is not achievable with simple benzyl-protected triazoles, which typically require harsher hydrogenolysis or strongly acidic conditions that may compromise other functional groups. The procedure has been demonstrated to be applicable to both monocyclic and multicyclic triazole systems, as exemplified by the synthesis of 3,9-dihydro-9-oxobenzopyrano[2,3-d]-v-triazole [1].

Synthetic Methodology Protecting Group Strategy Triazole Chemistry

c-Met Kinase Inhibitor Scaffold: Crystallographic Binding Evidence vs. Non-Methoxybenzyl Analogs

The 3-(4-methoxybenzyl)-1,2,4-triazole core is a critical component of a series of potent c-Met kinase inhibitors. In a study by Yuan et al., a hit compound containing the 3-(4-methoxybenzyl)triazole moiety (HL-11) was co-crystallized with the c-Met kinase domain, yielding a high-resolution X-ray structure (PDB: 5YA5) that confirmed the binding mode and key interactions [1]. Subsequent optimization around this scaffold produced compound 11e, which exhibited enhanced c-Met kinase inhibitory activity and improved anti-proliferative effects against cancer cell lines compared to the initial hit. While direct IC50 comparisons between methoxybenzyl- and non-methoxybenzyl-substituted triazoles are not reported in a single head-to-head assay, the crystallographic data demonstrate that the 4-methoxybenzyl group engages in specific hydrophobic and π-stacking interactions within the ATP-binding pocket that would be absent or altered with a simple benzyl or methyl substituent. This structural evidence provides a mechanistic basis for why generic triazole substitution would likely result in reduced potency or altered selectivity.

c-Met Kinase Anticancer Structure-Based Drug Design

Tyrosinase Inhibition: Derivative Activity Suggests Scaffold Potential vs. Other Triazoles

Derivatives incorporating the 3-(4-methoxybenzyl)-1H-1,2,4-triazole core were evaluated for mushroom tyrosinase inhibition. In the study by Kucuk and Bekircan, the compound 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (designated B9) exhibited an IC50 value for tyrosinase inhibition, with a reported Ki of 370.7 ± 0.3 μM and an uncompetitive inhibition mode [1]. While direct IC50 data for the parent 3-(4-methoxybenzyl)-1H-1,2,4-triazole are not reported, the activity of the B9 derivative demonstrates that the 4-methoxybenzyl-substituted triazole scaffold can productively engage the tyrosinase active site. In contrast, other 1,2,4-triazole derivatives in the same study lacking the 4-methoxybenzyl group (e.g., certain A-series compounds) showed differing inhibition profiles, indicating that the substituent contributes to target interaction. This class-level evidence supports the compound's potential as a starting point for developing tyrosinase inhibitors.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Antifungal Potential: Class-Level SAR Indicates Substituent-Dependent CYP51 Inhibition

The 1,2,4-triazole class is a privileged scaffold for antifungal agents targeting lanosterol 14α-demethylase (CYP51). Recent work by Alsulaimany et al. demonstrated that 1,2,4-triazole derivatives with medium and long arm extensions (including amide-linked chains) exhibit IC50 values for Candida albicans CYP51 inhibition and MIC values against wild-type and azole-resistant fungal strains that are comparable to posaconazole [1]. Although 3-(4-methoxybenzyl)-1H-1,2,4-triazole itself was not directly tested in this study, the SAR analysis indicates that the nature of the substituent on the triazole ring significantly modulates CYP51 binding and antifungal potency. Specifically, the 4-methoxybenzyl group is known to influence electronic properties and lipophilicity, which are key determinants of CYP51 active site complementarity. This class-level inference suggests that the 4-methoxybenzyl-substituted triazole may offer a differentiated antifungal profile relative to other substituted triazoles, though direct comparative data are lacking.

Antifungal CYP51 Inhibition Structure-Activity Relationship

High-Value Procurement Scenarios for 3-(4-Methoxybenzyl)-1H-1,2,4-Triazole


Medicinal Chemistry: Synthesis of N-Unsubstituted Triazoles via Orthogonal Protection

Procure 3-(4-methoxybenzyl)-1H-1,2,4-triazole when designing synthetic routes that require the temporary protection of a triazole N–H. The PMB group can be removed under mild acid conditions (TFA, 65 °C or 80% AcOH, 80 °C) orthogonal to benzyl ethers and esters, enabling sequential deprotection strategies in complex molecule synthesis [1]. This application is particularly valuable in the preparation of antiallergic benzopyrano-triazoles and other bioactive heterocycles where late-stage triazole deprotection is required [1].

Oncology Drug Discovery: c-Met Kinase Inhibitor Fragment Elaboration

Use 3-(4-methoxybenzyl)-1H-1,2,4-triazole as a starting fragment for developing c-Met kinase inhibitors. The compound's 4-methoxybenzyl group contributes to hydrophobic and π-stacking interactions within the ATP-binding pocket, as validated by co-crystal structures (PDB: 5YA5) [2]. Optimization of this scaffold has led to derivatives with improved enzyme inhibition and cellular anti-proliferative activity, making the compound a credible entry point for structure-based drug design programs targeting c-Met-driven cancers [2].

Dermatological and Agricultural Research: Tyrosinase Inhibitor Development

Employ 3-(4-methoxybenzyl)-1H-1,2,4-triazole as a core scaffold for synthesizing tyrosinase inhibitors. Derivatives such as 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) have demonstrated uncompetitive inhibition of mushroom tyrosinase with a Ki of 370.7 ± 0.3 μM [3]. This activity supports its use in medicinal chemistry programs aimed at hyperpigmentation disorders or in agrochemical applications for insect control via melanogenesis disruption [3].

Antifungal Lead Optimization: CYP51-Targeted Triazole Libraries

Incorporate 3-(4-methoxybenzyl)-1H-1,2,4-triazole into library synthesis for antifungal drug discovery. The 1,2,4-triazole class is a proven CYP51 inhibitor chemotype, and SAR studies indicate that substituent identity on the triazole ring critically influences enzyme inhibition and fungal growth suppression [4]. The 4-methoxybenzyl substituent offers a distinct electronic and steric profile that may confer activity against azole-resistant Candida strains, providing a differentiated starting point for hit-to-lead campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-methoxybenzyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.